

R-6890 Spirochlorphine: A Technical Guide

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Compound of Interest

Compound Name: R-6890

Cat. No.: B15620711

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Introduction

R-6890, also known as Spirochlorphine, is a potent synthetic opioid analgesic belonging to the spiropiperidine class of compounds.[1][2] First mentioned in scientific literature in 1977, it is a designer drug intended for research and forensic applications.[2][3] **R-6890** has demonstrated significant analgesic properties in preclinical studies with rodents.[3] Structurally, it is an analog of spirorphine and is reported to be several times more potent than fentanyl.[4] This technical guide provides a comprehensive overview of the available chemical, pharmacological, and experimental data on **R-6890** spirochlorphine.

Chemical and Physical Properties

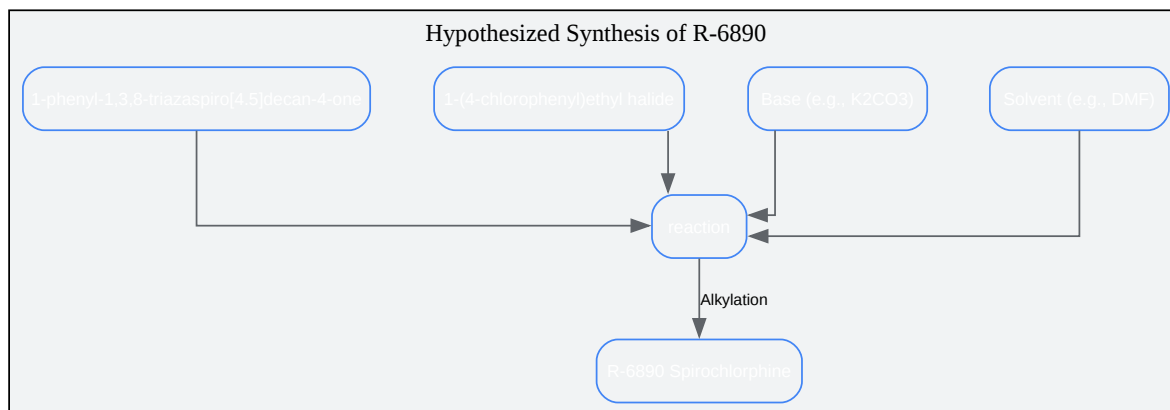
R-6890 is characterized by a spirocyclic system which distinguishes it from many other opioids.[5] The hydrochloride salt form is often used to enhance its stability and solubility for laboratory applications.

Property	Value	Reference
IUPAC Name	8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one	[6]
Synonyms	Spirochlorphine, R6890	[6]
CAS Number	3222-88-6	[3]
Molecular Formula	C ₂₁ H ₂₄ ClN ₃ O	[3]
Molecular Weight	369.9 g/mol	[3]
Appearance	Solid	-
Solubility	Soluble in Acetone and DMSO	-
Storage	-20°C	-
Stability	≥ 2 years	-

Synthesis

A detailed, step-by-step synthesis protocol for **R-6890** spirochlorphine is not readily available in the public domain. However, it is known that a key precursor for its synthesis is 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, also known as spirodecanone.[2] The synthesis of **R-6890** would likely involve the alkylation of this precursor with 1-(4-chlorophenyl)ethyl halide.

Below is a generalized workflow for the potential synthesis of **R-6890**.



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Caption: Hypothesized synthetic route for **R-6890**.

Pharmacology

Mechanism of Action

R-6890 spirochlorphine is described as a nociceptin receptor (NOP) agonist, while also possessing significant affinity for the μ -opioid receptor (MOR).[2] Like other opioids, its analgesic effects are primarily mediated through its interaction with these G-protein coupled receptors (GPCRs) in the central nervous system.

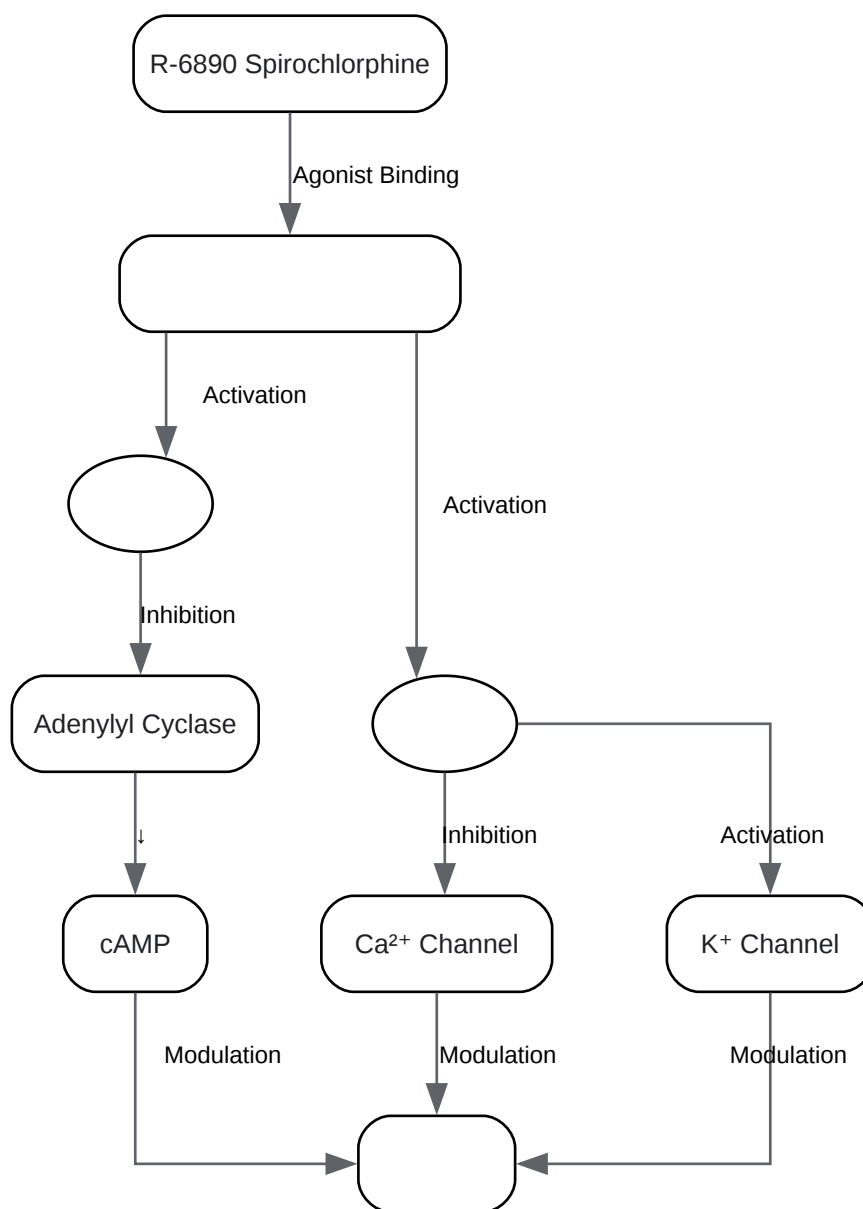
Receptor Binding Affinity

The binding affinities of **R-6890** for opioid receptors have been determined by radioligand binding assays. The available data is summarized in the table below.

Receptor	K _i (nM)	Radioligand	Tissue Source	Reference
μ-opioid	4	[³ H]Sufentanil	Rat brain	[2]
δ-opioid	75	Not specified	Rat brain	[2]
Total Opioid	10	Not specified	Rat brain	[2]

Signaling Pathways

As a μ-opioid receptor agonist, **R-6890** is expected to activate the canonical G_{i/o}-protein signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity, ultimately resulting in reduced neuronal excitability and analgesia. Its activity as a NOP receptor agonist would also contribute to its pharmacological profile, potentially modulating the μ-opioid receptor-mediated effects.



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Caption: μ -Opioid receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols specifically for **R-6890** spirochlorphine are not publicly available. The following sections describe generalized protocols for key assays relevant to the study of this compound.

Radioligand Binding Assay (Generalized Protocol)

This protocol is based on the methods used for determining the binding affinity of opioids to their receptors.

Objective: To determine the binding affinity (K_i) of **R-6890** for μ -opioid receptors.

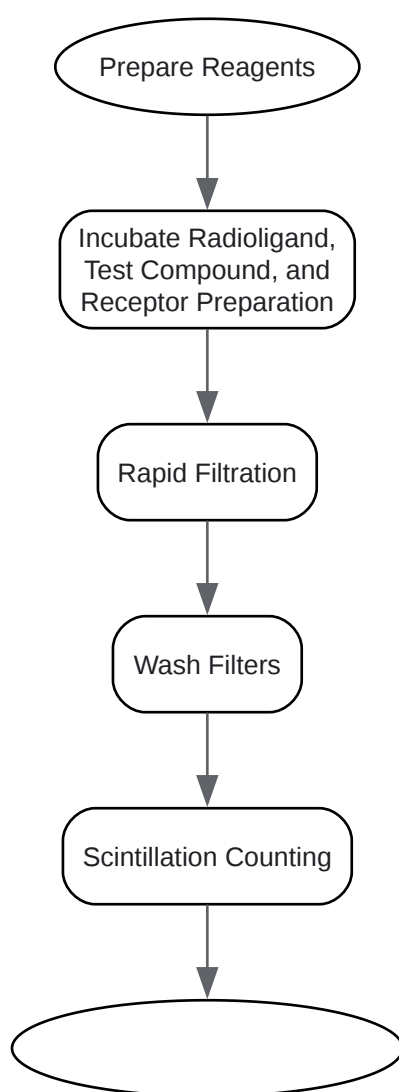
Materials:

- Rat brain tissue homogenate (source of μ -opioid receptors)
- [^3H]Sufentanil (radioligand)
- **R-6890** spirochlorphine (test compound)
- Naloxone (for determining non-specific binding)
- Tris-HCl buffer (50 mM, pH 7.4)
- Glass fiber filters
- Scintillation vials and cocktail
- Liquid scintillation counter

Procedure:

- Prepare rat brain membrane homogenates according to standard laboratory procedures.
- In a series of test tubes, add a constant concentration of [^3H]Sufentanil and varying concentrations of **R-6890**.
- To determine non-specific binding, add a high concentration of naloxone to a separate set of tubes.
- Add the rat brain membrane homogenate to each tube to initiate the binding reaction.
- Incubate the tubes at 37°C for a predetermined time to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold Tris-HCl buffer to separate bound from free radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Determine the IC_{50} value (the concentration of **R-6890** that inhibits 50% of specific [3H]Sufentanil binding) from a competition binding curve.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where $[L]$ is the concentration of the radioligand and K_e is its dissociation constant.



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Caption: Radioligand binding assay workflow.

In Vivo Analgesic Assay: Hot Plate Test (Generalized Protocol)

This protocol describes a common method for assessing the central analgesic activity of opioid compounds in rodents.

Objective: To evaluate the analgesic efficacy of **R-6890** spirochlorphine.

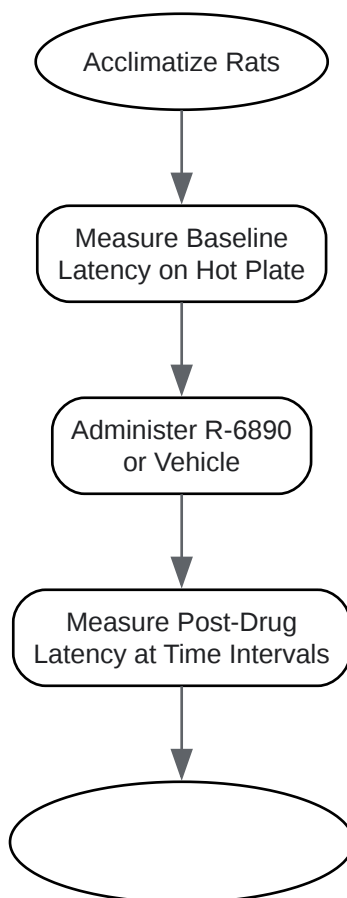
Materials:

- Male Wistar rats (200-250 g)
- **R-6890** spirochlorphine solution
- Vehicle control (e.g., saline)
- Hot plate apparatus maintained at a constant temperature (e.g., $55 \pm 0.5^{\circ}\text{C}$)

Procedure:

- Acclimatize the rats to the laboratory environment for at least one hour before the experiment.
- Determine the baseline pain response latency by placing each rat on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
- Administer **R-6890** spirochlorphine or vehicle control to the rats via a specified route (e.g., intraperitoneal or subcutaneous injection).
- At predetermined time intervals after drug administration (e.g., 15, 30, 60, and 90 minutes), place each rat back on the hot plate and measure the response latency.
- Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: $\%MPE = [(post\text{-}drug\text{ latency} - baseline\text{ latency}) / (cut\text{-}off\text{ time} - baseline\text{ latency})] \times 100$.

- Analyze the data to determine the dose-response relationship and calculate the ED₅₀ (the dose that produces 50% of the maximum effect).



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Caption: Hot plate analgesic assay workflow.

Conclusion

R-6890 spirochlorphine is a potent synthetic opioid with a unique spiropiperidine structure and a pharmacological profile characterized by agonist activity at both nociceptin and μ -opioid receptors. While its high potency suggests potential for research into the development of novel analgesics, a comprehensive understanding of its synthesis, in vivo efficacy, and detailed signaling mechanisms is currently limited by the lack of publicly available data. Further research is required to fully elucidate the therapeutic potential and safety profile of this compound.

Disclaimer: **R-6890** spirochlorphine is a research chemical and is not intended for human or veterinary use. The information provided in this guide is for scientific and research purposes only.

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